molecular formula C9H18ClNO B2616032 7-Azaspiro[4.5]decan-9-ol hydrochloride CAS No. 2225146-26-7

7-Azaspiro[4.5]decan-9-ol hydrochloride

Cat. No.: B2616032
CAS No.: 2225146-26-7
M. Wt: 191.7
InChI Key: RRXCQFPNGRKWIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Azaspiro[4.5]decan-9-ol hydrochloride is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique bicyclic structure where two rings are connected through a single atom. The presence of nitrogen in the spiro ring system makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Azaspiro[4.5]decan-9-ol hydrochloride typically involves the reaction of 1,1-pentamethylene oxalic acid with urea. This reaction is carried out at temperatures ranging from 150°C to 200°C for 0.5 to 2 hours. The crude product is then purified through recrystallization using ethanol .

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can further enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Azaspiro[4.5]decan-9-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted spiro compounds.

Scientific Research Applications

7-Azaspiro[4.5]decan-9-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spiro compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Azaspiro[4.5]decan-9-ol hydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 8-Azaspiro[4.5]decan-2-ol hydrochloride
  • 8-Oxa-2-azaspiro[4.5]decane
  • 2,8-Diazaspiro[4.5]decane

Uniqueness

7-Azaspiro[4.5]decan-9-ol hydrochloride is unique due to its specific spiro structure and the presence of a hydroxyl group. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

7-azaspiro[4.5]decan-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c11-8-5-9(7-10-6-8)3-1-2-4-9;/h8,10-11H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRXCQFPNGRKWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(CNC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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